molecular formula C4H5N3S B189370 3-Methylthio-1,2,4-triazine CAS No. 28735-21-9

3-Methylthio-1,2,4-triazine

Cat. No. B189370
CAS RN: 28735-21-9
M. Wt: 127.17 g/mol
InChI Key: NFHGWQLAJYTULJ-UHFFFAOYSA-N
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Description

3-Methylthio-1,2,4-triazine is a compound with the molecular formula C4H5N3S . It is a derivative of 1,2,4-triazine, a six-membered heterocyclic compound with three nitrogen atoms .


Molecular Structure Analysis

The theoretical equilibrium and X-ray crystallographic structures of 3-methyl-1,2,4-triazine show a high level of agreement . The calculated charge distributions are analyzed for each of four conformers; the one with the lowest energy is present both in the solid and in mesitylene solution .

Scientific Research Applications

Chemical Reaction Mechanisms

3-Methylthio-1,2,4-triazine is involved in various chemical reactions showcasing its versatility in organic synthesis. For example, its treatment with potassium amide in liquid ammonia results in the formation of different derivatives, such as 3-amino-1,2,4-triazine and bi-1,2,4-triazine compounds. This process, involving amino-de(methylthio)lation, suggests a SN(ANRORC) mechanism (Rykowski & Plas, 2010). Additionally, its reaction with p-chlorophenylhydrazine hydrochloride leads to the formation of specific hydrazones, further exemplifying its reactivity and utility in synthesizing complex molecules (Karczmarzyk, Mojzych, & Rykowski, 2000).

Structural Analysis and Spectroscopy

3-Methylthio-1,2,4-triazine has been a subject of interest in studies involving nuclear magnetic resonance (NMR) spectroscopy. This technique has been utilized to determine the methylation products of 3-methylthio-1,2,4-triazine derivatives, providing insights into the structural aspects of these compounds (Jacobsen & Rose, 1985).

Applications in Biological Studies

Some derivatives of 3-Methylthio-1,2,4-triazine have shown potential in biological applications. For instance, certain synthesized compounds structurally similar to robenidine, a derivative of 3-methylthio-1,2,4-triazine, exhibited anticoccidial activity against Eimeria tenella, a parasite affecting poultry (Shibamoto & Nishimura, 1986).

Environmental Impact Studies

Investigations into the environmental impact of 3-methylthio-1,2,4-triazine derivatives have also been conducted. For example, a survey in southern England coastal waters detected significant levels of 2-methylthio-4-tertbutylamino-6-cyclopropylamino-s-triazine, a constituent of antifouling paints, in areas of high boating activity (Gough, Fothergill, & Hendrie, 1994).

Safety And Hazards

According to the safety data sheet provided by MilliporeSigma, 3-Methylthio-1,2,4-triazine is harmful if swallowed (Hazard Statement: H302) . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used when handling this compound .

properties

IUPAC Name

3-methylsulfanyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S/c1-8-4-5-2-3-6-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHGWQLAJYTULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80313726
Record name 3-(Methylsulfanyl)-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylthio-1,2,4-triazine

CAS RN

28735-21-9
Record name 28735-21-9
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Record name 3-(Methylsulfanyl)-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylthio-1,2,4-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
225
Citations
A Rykowski, HC van der Plas - Recueil des Travaux Chimiques …, 1975 - Wiley Online Library
Abstract Treatment of 3‐(methylthio)‐1,2,4‐triazine with potassium amide in liquid ammonia gives 3‐amino‐1,2,4‐triazine, 3,3′‐bis(methylthio)‐5,5′‐bi‐1,2,4‐triazine and 3‐amino‐3…
Number of citations: 16 onlinelibrary.wiley.com
A Čihák, V Pliška, F Šorm - Collection of Czechoslovak Chemical …, 1966 - cccc.uochb.cas.cz
A sensitive method for assaying the activity of cystathionine synthetase based on counting the radioactivity of cystathioninee 4 Cl formed from L-serine [U-l4Cj was developed. The …
Number of citations: 1 cccc.uochb.cas.cz
NW Jacobsen, SE Rose - Australian journal of chemistry, 1985 - CSIRO Publishing
Carbon-13 nuclear magnetic resonance spectroscopy utilizing both proton coupled and decoupled spectra has been found to be a useful method to determine unequivocally the sites of …
Number of citations: 11 www.publish.csiro.au
A Pískala, J Gut, P Fiedler… - Journal of …, 1993 - Wiley Online Library
Abstract Treatment of 3,5‐dimethoxy‐1,2,4‐triazine (1a) with methyl iodide was found to give depending on the reaction time triazinium iodide 2a, triaziniumolates 4a and 6a as well as …
Number of citations: 4 onlinelibrary.wiley.com
H Irannejad, A Kebriaieezadeh, A Zarghi… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of 5-Aryl-6-(4-methylsulfonyl)-3-(metylthio)-1,2,4-triazine derivatives were synthesized and their COX-1/COX-2 inhibitory activity as well as in vivo anti-inflammatory and …
Number of citations: 55 www.sciencedirect.com
RJ Radel, JL Atwood, WW Paudler - The Journal of Organic …, 1978 - ACS Publications
Some unique brominations of 1, 2, 4-triazine 2-oxides are described. It was found that 6-brominated, deoxygenat-ed 6-brominated, and deoxygenated products are obtained, depending …
Number of citations: 19 pubs.acs.org
MH Palmer, S Parsons, S Smith, AJ Blake… - … Section C: Crystal …, 1998 - scripts.iucr.org
The theoretical equilibrium and X-ray crystallographic structures of 3-methyl-1,2,4-triazine, C4H5N3S, show a high level of agreement. The calculated charge distributions are analysed …
Number of citations: 3 scripts.iucr.org
S Dadashpour, T Tuylu Kucukkilinc… - Archiv der …, 2015 - Wiley Online Library
In order to find novel cyclooxygenase (COX)‐2 inhibitors for treating inflammatory‐based diseases such as Alzheimer's disease (AD), an ethyl carboxylate side chain was added to 5‐(4‐…
Number of citations: 31 onlinelibrary.wiley.com
WW Paudler, TK Chen - Journal of Heterocyclic Chemistry, 1970 - Wiley Online Library
A general synthesis of 1,2,4‐triazines, from 3‐methylthiotriazines is described. It has been shown that 1,2,4‐triazines undergo covalent hydration across the N 4 ‐C 5 bond. …
Number of citations: 132 onlinelibrary.wiley.com
A Rykowski, HC Van Der Plas - Journal of heterocyclic …, 1982 - Wiley Online Library
The amination of 5‐R‐ and 6‐R‐3‐X‐1,2,4‐triazines (R = C 6 H 5 , t‐C 4 H 9 , X = SCH 3 , SO 2 CH 3 , N + (CH 3 ) 3 , Cl) by potassium amide in liquid ammonia has been studied. In all …
Number of citations: 15 onlinelibrary.wiley.com

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